Quinazoline, 2-((heptylthio)methyl)-4-methyl-, 3-oxide
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Overview
Description
Quinazoline, 2-((heptylthio)methyl)-4-methyl-, 3-oxide is a derivative of quinazoline, a class of nitrogen-containing heterocyclic compounds. Quinazolines are known for their broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives often involves transition-metal-catalyzed reactions. For instance, the use of manganese (I) catalysts and potassium tert-butoxide base can facilitate dehydrogenative and condensation steps . Additionally, desilylation of 2-phenyl-4-(triisopropylsilyl)methyl-quinazoline in the presence of TBAF in THF-AcOH at room temperature can yield quinazoline derivatives .
Industrial Production Methods
Industrial production methods for quinazoline derivatives typically involve large-scale transition-metal-catalyzed reactions. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Quinazoline, 2-((heptylthio)methyl)-4-methyl-, 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: The heptylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like THF or acetonitrile, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of quinazoline derivatives.
Scientific Research Applications
Quinazoline, 2-((heptylthio)methyl)-4-methyl-, 3-oxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Quinazoline derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of quinazoline, 2-((heptylthio)methyl)-4-methyl-, 3-oxide involves its interaction with specific molecular targets. For instance, quinazoline derivatives are known to inhibit enzymes like cyclooxygenase and lipoxygenase, which play roles in inflammation and cancer . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
Erlotinib: An anticancer drug that inhibits epidermal growth factor receptor (EGFR).
Gefitinib: Another EGFR inhibitor used in cancer therapy.
Lapatinib: An inhibitor of both EGFR and HER2, used in breast cancer treatment.
Uniqueness
Quinazoline, 2-((heptylthio)methyl)-4-methyl-, 3-oxide is unique due to its specific substitutions, which may confer distinct biological activities and chemical properties. The heptylthio group, in particular, can influence the compound’s lipophilicity and interaction with biological targets, potentially leading to novel therapeutic applications.
Properties
CAS No. |
6327-40-8 |
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Molecular Formula |
C17H24N2OS |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2-(heptylsulfanylmethyl)-4-methyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C17H24N2OS/c1-3-4-5-6-9-12-21-13-17-18-16-11-8-7-10-15(16)14(2)19(17)20/h7-8,10-11H,3-6,9,12-13H2,1-2H3 |
InChI Key |
GVPSBAKXCULPDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSCC1=NC2=CC=CC=C2C(=[N+]1[O-])C |
Origin of Product |
United States |
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